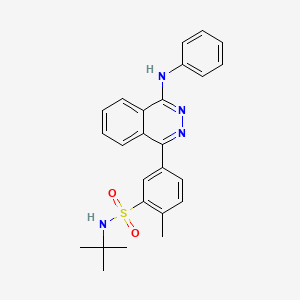![molecular formula C19H20N6O4 B3956493 N-(4-{[4-nitro-7-(1-piperidinyl)-2,1,3-benzoxadiazol-5-yl]amino}phenyl)acetamide](/img/structure/B3956493.png)
N-(4-{[4-nitro-7-(1-piperidinyl)-2,1,3-benzoxadiazol-5-yl]amino}phenyl)acetamide
説明
N-(4-{[4-nitro-7-(1-piperidinyl)-2,1,3-benzoxadiazol-5-yl]amino}phenyl)acetamide, commonly known as NBD-PEA, is a fluorescent probe molecule that is used in scientific research. It is a small molecule that is used to label and detect proteins, lipids, and other biomolecules in living cells and tissues. The molecule has a unique structure that allows it to bind to specific targets, making it a valuable tool for studying cellular processes and functions.
作用機序
The mechanism of action of NBD-PEA is based on its ability to bind to specific targets in living cells and tissues. The molecule has a unique structure that allows it to interact with biomolecules in a specific way, making it a valuable tool for studying cellular processes and functions. When NBD-PEA binds to a target molecule, it emits a fluorescent signal that can be detected using a fluorescence microscope or other imaging techniques.
Biochemical and Physiological Effects:
NBD-PEA has no known biochemical or physiological effects on living cells and tissues. It is a non-toxic molecule that is widely used in scientific research. However, it is important to note that the use of any fluorescent probe molecule can potentially interfere with cellular processes and functions, and caution should be exercised when interpreting experimental results.
実験室実験の利点と制限
The advantages of using NBD-PEA in lab experiments include its high specificity and sensitivity for labeling and detecting biomolecules in living cells and tissues. The molecule is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, some limitations of NBD-PEA include its relatively short half-life and its potential for interfering with cellular processes and functions.
将来の方向性
There are many potential future directions for the use of NBD-PEA in scientific research. One area of interest is the development of new methods for labeling and detecting specific biomolecules in living cells and tissues. Another area of interest is the use of NBD-PEA in combination with other fluorescent probe molecules to study complex cellular processes and functions. Additionally, new applications for NBD-PEA in drug discovery and development are also being explored.
科学的研究の応用
NBD-PEA is widely used in scientific research as a fluorescent probe molecule. It is used to label and detect proteins, lipids, and other biomolecules in living cells and tissues. The molecule is particularly useful for studying cellular processes and functions, such as protein trafficking, lipid metabolism, and signal transduction. It can also be used to study the structure and function of membrane proteins and other biomolecules.
特性
IUPAC Name |
N-[4-[(4-nitro-7-piperidin-1-yl-2,1,3-benzoxadiazol-5-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4/c1-12(26)20-13-5-7-14(8-6-13)21-15-11-16(24-9-3-2-4-10-24)17-18(23-29-22-17)19(15)25(27)28/h5-8,11,21H,2-4,9-10H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHZPGVMCFPXOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C(C3=NON=C3C(=C2)N4CCCCC4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenylbutanamide](/img/structure/B3956418.png)
![3-benzyl-5-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3956425.png)
![5-bromo-N-({[1-(4-ethylphenyl)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B3956431.png)
![2,2,4-trimethyl-4-phenyl-1-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B3956437.png)
![4-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate](/img/structure/B3956444.png)

![2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-2-oxoethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3956459.png)
![ethyl 3-{[phenyl(phenylthio)acetyl]amino}benzoate](/img/structure/B3956465.png)
![2-chloro-5-iodo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3956478.png)
![5-[4-(benzylamino)-1-phthalazinyl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B3956483.png)
![N-(4-{[(2-methoxy-1-methylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3956509.png)
![N-benzyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1-phthalazinamine](/img/structure/B3956517.png)
